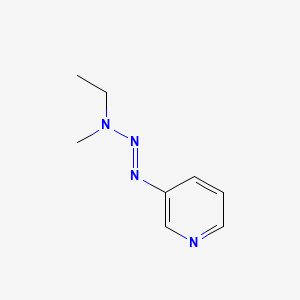
Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves the cyclo-condensation of aldehydes with 1,3-dicarbonyl compounds in the presence of ammonia or amines. For Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-, a common synthetic route involves the reaction of 3-ethyl-3-methyl-1-triazene with pyridine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of pyridine derivatives often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of magnetically recoverable catalysts has been explored to facilitate the separation and reuse of catalysts, thereby reducing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazenyl group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, agrochemicals, and polymers .
Mecanismo De Acción
The mechanism of action of Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can undergo hydrolysis to release nitrogen gas, which can lead to the formation of reactive intermediates that interact with biological molecules. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: The parent compound, known for its aromaticity and basicity.
3-Methylpyridine: A methyl-substituted derivative with similar chemical properties.
3-Ethylpyridine: An ethyl-substituted derivative with comparable reactivity.
Uniqueness
Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is unique due to the presence of the triazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the triazenyl functionality is required .
Propiedades
Número CAS |
50355-77-6 |
|---|---|
Fórmula molecular |
C8H12N4 |
Peso molecular |
164.21 g/mol |
Nombre IUPAC |
N-methyl-N-(pyridin-3-yldiazenyl)ethanamine |
InChI |
InChI=1S/C8H12N4/c1-3-12(2)11-10-8-5-4-6-9-7-8/h4-7H,3H2,1-2H3 |
Clave InChI |
JHVDFEOKMRKWLB-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)N=NC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


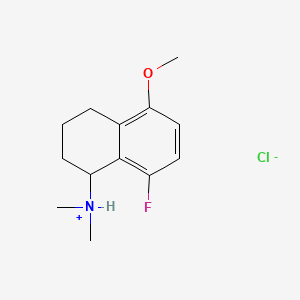
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
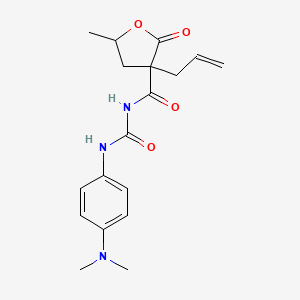
![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione](/img/structure/B13770549.png)
![Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate](/img/structure/B13770560.png)

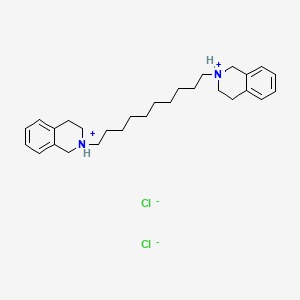
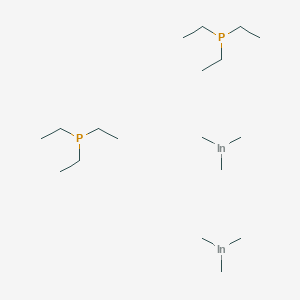
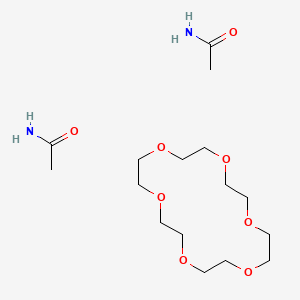

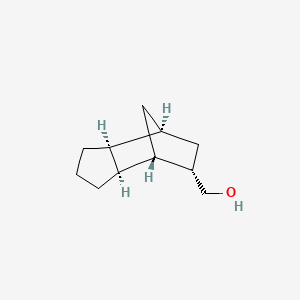
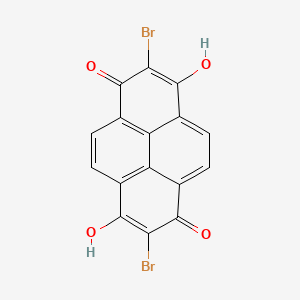

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
